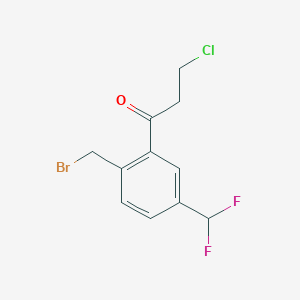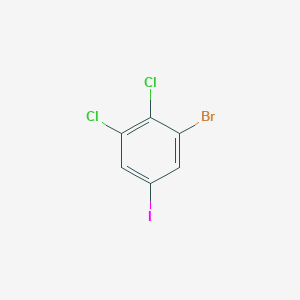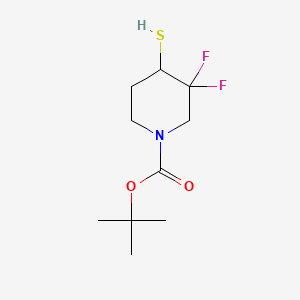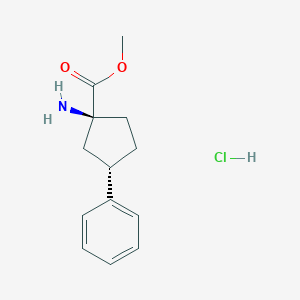
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety. This unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a hydrazine group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Radical trifluoromethylation: This method involves the use of radical intermediates to introduce trifluoromethyl groups onto aromatic compounds.
Nucleophilic substitution: Difluoromethoxy groups can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by a difluoromethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions may produce a variety of substituted phenylhydrazines.
Scientific Research Applications
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: The compound’s properties may be explored for developing new drugs or therapeutic agents.
Mechanism of Action
The mechanism by which 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering biochemical pathways, or affecting cellular processes. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with the trifluoromethylthio group in a different position on the phenyl ring.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in synthetic chemistry.
Uniqueness
1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7F5N2OS |
|---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
[4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-4-1-2-5(15-14)6(3-4)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
CSXXRGOXBIRGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)SC(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)










